molecular formula C20H18Cl2N2O3 B8272242 ethyl 4-{1-[3-(3,5-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]ethyl}benzoate

ethyl 4-{1-[3-(3,5-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]ethyl}benzoate

Cat. No. B8272242
M. Wt: 405.3 g/mol
InChI Key: CMDLPGHRFICBDM-UHFFFAOYSA-N
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Patent
US07799818B2

Procedure details

A solution of ethyl (3,5-dichlorobenzoyl)acetate (3.0 g, 11.5 mmol) and {1-[4-(ethoxycarbonyl)phenyl]ethyl}hydrazinium chloride (2.55 g, 10.4 mmol) was refluxed in HOAc (80 ml) for 4 hr. The solvent was removed under reduced pressure, and the residue taken up with ethyl acetate, washed with sat. NaHCO3 2×, brine, and dried over Na2SO4. Flash column chromatography (SiO2, 0-5% ethyl acetate in DCM gradient) gave ethyl 4-{1-[3-(3,5-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]ethyl}benzoate as a white solid. TLC (5% ethyl acetate-DCM) Rf 0.43. NMR (500 MHz, CDCl3) δ: 1.38 (t, J=7.1 Hz, 3H); 1.78 (d, J=7.0 Hz, 3H); 3.55 (d, J=22.6 Hz, 1H); 3.60 (d, J=22.6 Hz, 1H); 4.36 (q, J=7.1 Hz, 2H); 5.57 (q, J=7.0 Hz, 1H); 7.39 (t, J=1.9 Hz, 1H); 7.50 (d, J=8.4 Hz, 2H). 7.52 (d, J=1.9 Hz, 2H); 8.02 (d, J=8.4 Hz, 2H). MS C20H18Cl2N2O3 Cald: 404.07; Obsd (M+1): 405.20.
Quantity
3 g
Type
reactant
Reaction Step One
Name
{1-[4-(ethoxycarbonyl)phenyl]ethyl}hydrazinium chloride
Quantity
2.55 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:13]=[C:14]([Cl:16])[CH:15]=1)[C:5]([CH2:7][C:8]([O:10]CC)=O)=O.[Cl-].[CH2:18]([O:20][C:21]([C:23]1[CH:28]=[CH:27][C:26]([CH:29]([NH2+:31][NH2:32])[CH3:30])=[CH:25][CH:24]=1)=[O:22])[CH3:19]>CC(O)=O>[Cl:16][C:14]1[CH:13]=[C:4]([C:5]2[CH2:7][C:8](=[O:10])[N:31]([CH:29]([C:26]3[CH:27]=[CH:28][C:23]([C:21]([O:20][CH2:18][CH3:19])=[O:22])=[CH:24][CH:25]=3)[CH3:30])[N:32]=2)[CH:3]=[C:2]([Cl:1])[CH:15]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC=1C=C(C(=O)CC(=O)OCC)C=C(C1)Cl
Name
{1-[4-(ethoxycarbonyl)phenyl]ethyl}hydrazinium chloride
Quantity
2.55 g
Type
reactant
Smiles
[Cl-].C(C)OC(=O)C1=CC=C(C=C1)C(C)[NH2+]N
Name
Quantity
80 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
WASH
Type
WASH
Details
washed with sat. NaHCO3 2×, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=C(C1)Cl)C1=NN(C(C1)=O)C(C)C1=CC=C(C(=O)OCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07799818B2

Procedure details

A solution of ethyl (3,5-dichlorobenzoyl)acetate (3.0 g, 11.5 mmol) and {1-[4-(ethoxycarbonyl)phenyl]ethyl}hydrazinium chloride (2.55 g, 10.4 mmol) was refluxed in HOAc (80 ml) for 4 hr. The solvent was removed under reduced pressure, and the residue taken up with ethyl acetate, washed with sat. NaHCO3 2×, brine, and dried over Na2SO4. Flash column chromatography (SiO2, 0-5% ethyl acetate in DCM gradient) gave ethyl 4-{1-[3-(3,5-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]ethyl}benzoate as a white solid. TLC (5% ethyl acetate-DCM) Rf 0.43. NMR (500 MHz, CDCl3) δ: 1.38 (t, J=7.1 Hz, 3H); 1.78 (d, J=7.0 Hz, 3H); 3.55 (d, J=22.6 Hz, 1H); 3.60 (d, J=22.6 Hz, 1H); 4.36 (q, J=7.1 Hz, 2H); 5.57 (q, J=7.0 Hz, 1H); 7.39 (t, J=1.9 Hz, 1H); 7.50 (d, J=8.4 Hz, 2H). 7.52 (d, J=1.9 Hz, 2H); 8.02 (d, J=8.4 Hz, 2H). MS C20H18Cl2N2O3 Cald: 404.07; Obsd (M+1): 405.20.
Quantity
3 g
Type
reactant
Reaction Step One
Name
{1-[4-(ethoxycarbonyl)phenyl]ethyl}hydrazinium chloride
Quantity
2.55 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:13]=[C:14]([Cl:16])[CH:15]=1)[C:5]([CH2:7][C:8]([O:10]CC)=O)=O.[Cl-].[CH2:18]([O:20][C:21]([C:23]1[CH:28]=[CH:27][C:26]([CH:29]([NH2+:31][NH2:32])[CH3:30])=[CH:25][CH:24]=1)=[O:22])[CH3:19]>CC(O)=O>[Cl:16][C:14]1[CH:13]=[C:4]([C:5]2[CH2:7][C:8](=[O:10])[N:31]([CH:29]([C:26]3[CH:27]=[CH:28][C:23]([C:21]([O:20][CH2:18][CH3:19])=[O:22])=[CH:24][CH:25]=3)[CH3:30])[N:32]=2)[CH:3]=[C:2]([Cl:1])[CH:15]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC=1C=C(C(=O)CC(=O)OCC)C=C(C1)Cl
Name
{1-[4-(ethoxycarbonyl)phenyl]ethyl}hydrazinium chloride
Quantity
2.55 g
Type
reactant
Smiles
[Cl-].C(C)OC(=O)C1=CC=C(C=C1)C(C)[NH2+]N
Name
Quantity
80 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
WASH
Type
WASH
Details
washed with sat. NaHCO3 2×, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=C(C1)Cl)C1=NN(C(C1)=O)C(C)C1=CC=C(C(=O)OCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.